1-Methylcyclohex-2-ene-1-carbaldehyde
Description
Properties
CAS No. |
22911-31-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methylcyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
DERUPGPGCWUEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition: A Primary Synthetic Route
The Diels-Alder reaction between conjugated dienes and aldehydes is the most widely reported method for synthesizing 1-methylcyclohex-2-ene-1-carbaldehyde. This [4+2] cycloaddition offers stereochemical control and high atom economy.
Substrate Selection and Reaction Conditions
Isoprene (2-methyl-1,3-butadiene) and crotonaldehyde (trans-2-butenal) serve as the primary diene and dienophile, respectively. Under thermal conditions (140–180°C) and elevated pressure (90–140 psig), the reaction proceeds via a concerted mechanism to yield a cyclohexene carbaldehyde framework. Zinc-based catalysts, including ZnCl₂, Zn(OAc)₂, and Zn(OTf)₂, enhance regioselectivity and reduce side reactions such as polymerization.
Table 1: Optimized Conditions for Diels-Alder Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–170°C | Maximizes cycloadduct formation |
| Pressure | 120–140 psig | Suppresses diene volatility |
| Catalyst (ZnCl₂) | 5–10 mol% | Increases rate by 40% |
| Reaction Time | 6–8 hours | Balances conversion vs. degradation |
Isomer Control and Post-Reaction Processing
The product exists as a mixture of 3- and 4-methyl isomers due to the cyclohexene ring’s conformational flexibility. Distillation under reduced pressure (20–30 mmHg) separates isomers, while silica gel chromatography resolves stereoisomers. Nuclear magnetic resonance (NMR) analysis confirms the major isomer’s structure through characteristic aldehydic proton signals at δ 9.5–9.7 ppm and olefinic couplings (J = 10–12 Hz).
Alternative Synthetic Pathways
Oxidative Functionalization of Cyclohexene Derivatives
A less common approach involves oxidizing 1-methylcyclohex-2-en-1-methanol to the corresponding aldehyde. Manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol moiety without over-oxidizing the double bond. Yields range from 55–70%, with purity dependent on substrate stereochemistry.
Industrial-Scale Considerations
Catalytic System Optimization
Zinc catalysts outperform Lewis acids like BF₃·OEt₂ in large-scale reactions due to lower corrosivity and easier recovery. Continuous flow reactors improve heat management and throughput, reducing reaction times by 30% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 1-Methylcyclohex-2-ene-1-carboxylic acid
Reduction: 1-Methylcyclohex-2-en-1-ol
Substitution: Secondary alcohols with various alkyl groups.
Scientific Research Applications
1-Methylcyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Methylcyclohex-2-ene-1-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the electron-donating effect of the methyl group, which stabilizes the intermediate species formed during reactions .
Comparison with Similar Compounds
Key Observations:
Positional Effects of Substituents: The position of the methyl group (e.g., C1 vs. C2) and the double bond (C1–C2 vs. C2–C3) significantly alters reactivity.
Functional Group Diversity :
- Carboxylic acid derivatives (e.g., ) exhibit higher polarity and lower volatility compared to aldehydes.
- Oxime formation () improves stability against oxidation, a critical feature for storage and handling.
Steric and Electronic Effects :
- Bulky substituents, such as the propenyl group in , introduce steric hindrance, reducing reaction rates in crowded environments.
- Electron-withdrawing groups (e.g., Cl in ) increase the electrophilicity of the aldehyde, favoring nucleophilic additions.
Notes
- The closest analog is 2-Methylcyclohex-1-ene-1-carbaldehyde , which differs in substituent position. Positional isomerism profoundly impacts chemical behavior.
- Data Limitations : Melting points, boiling points, and spectroscopic data (e.g., NMR, IR) for the target compound are absent in the evidence, necessitating further experimental characterization.
Q & A
Q. How can isotopic labeling (e.g., -aldehyde) elucidate mechanistic pathways in oxidation reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
